REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:21])[CH:4]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Cl:20])[N:5]1[CH2:10][CH2:9][C:8]2[S:11][CH:12]=[CH:13][C:7]=2[CH2:6]1.O.[C:23]12([CH2:33][S:34]([OH:37])(=[O:36])=[O:35])[C:30]([CH3:32])([CH3:31])[CH:27]([CH2:28][CH2:29]1)[CH2:26][C:24]2=[O:25]>CC(C)=O>[C:23]12([CH2:33][S:34]([OH:37])(=[O:35])=[O:36])[C:30]([CH3:32])([CH3:31])[CH:27]([CH2:28][CH2:29]1)[CH2:26][C:24]2=[O:25].[CH3:1][O:2][C:3](=[O:21])[CH:4]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Cl:20])[N:5]1[CH2:10][CH2:9][C:8]2[S:11][CH:12]=[CH:13][C:7]=2[CH2:6]1 |f:1.2,4.5|
|
Name
|
(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
COC(C(N1CC2=C(CC1)SC=C2)C2=C(C=CC=C2)Cl)=O
|
Name
|
|
Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
|
O.C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
to stay at room temperature
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated by evaporation to 50 ml
|
Type
|
WAIT
|
Details
|
to stay at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crystals thus obtained
|
Type
|
TEMPERATURE
|
Details
|
after cooling the crystals
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O.COC(C(N2CC1=C(CC2)SC=C1)C1=C(C=CC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:21])[CH:4]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Cl:20])[N:5]1[CH2:10][CH2:9][C:8]2[S:11][CH:12]=[CH:13][C:7]=2[CH2:6]1.O.[C:23]12([CH2:33][S:34]([OH:37])(=[O:36])=[O:35])[C:30]([CH3:32])([CH3:31])[CH:27]([CH2:28][CH2:29]1)[CH2:26][C:24]2=[O:25]>CC(C)=O>[C:23]12([CH2:33][S:34]([OH:37])(=[O:35])=[O:36])[C:30]([CH3:32])([CH3:31])[CH:27]([CH2:28][CH2:29]1)[CH2:26][C:24]2=[O:25].[CH3:1][O:2][C:3](=[O:21])[CH:4]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Cl:20])[N:5]1[CH2:10][CH2:9][C:8]2[S:11][CH:12]=[CH:13][C:7]=2[CH2:6]1 |f:1.2,4.5|
|
Name
|
(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
COC(C(N1CC2=C(CC1)SC=C2)C2=C(C=CC=C2)Cl)=O
|
Name
|
|
Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
|
O.C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
to stay at room temperature
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated by evaporation to 50 ml
|
Type
|
WAIT
|
Details
|
to stay at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crystals thus obtained
|
Type
|
TEMPERATURE
|
Details
|
after cooling the crystals
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O.COC(C(N2CC1=C(CC2)SC=C1)C1=C(C=CC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |